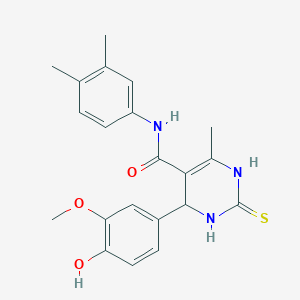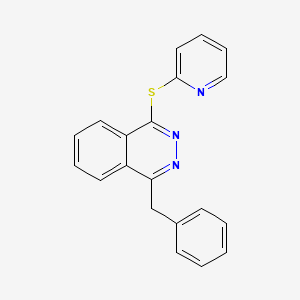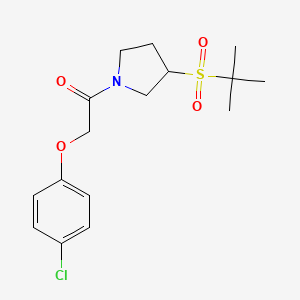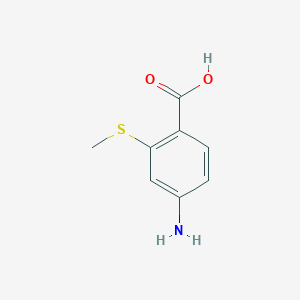![molecular formula C22H14ClNO5 B2724958 4-[(2E)-3-(3-chlorophenyl)prop-2-enoyl]phenyl 3-nitrobenzoate CAS No. 298216-10-1](/img/structure/B2724958.png)
4-[(2E)-3-(3-chlorophenyl)prop-2-enoyl]phenyl 3-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2E)-3-(3-chlorophenyl)prop-2-enoyl]phenyl 3-nitrobenzoate, commonly known as 4-CPP-3-NB, is a compound that has been used in scientific research for its biochemical and physiological effects. It has been studied for its potential applications in a variety of fields, including drug development, agriculture, and environmental studies.
Applications De Recherche Scientifique
Reactivity and Derivative Formation
- Studies have shown that similar compounds can react with various dipolarophiles to produce a range of derivatives like isoxazolinines and isoxazoles. For instance, ω-Chloroisonitrosoacetophenone, a related compound, reacts with ethylenic and acetylenic dipolarophiles to form 3-benzoylisoxazolinines and -isoxazoles, respectively (Sasaki, Yoshioka, & Suzuki, 1971).
Synthesis of Precursors and Derivatives
- This compound, due to its complex structure, can be a precursor in the synthesis of various derivatives. For example, in a study involving the synthesis of tryptophan precursors and useful indole derivatives, 2-(2-Nitrophenyl)-1,3-propanediol was converted to a related compound, 2-(2-nitrophenyl)propenal, showcasing the potential of these compounds in synthetic chemistry (Tanaka, Yasuo, & Torii, 1989).
Optical and Electronic Properties
- The compound's derivatives have been studied for their optical properties. For example, derivatives like Phenyl 4-((5′′-hexyl-2,2′-bithienyl)methyl)aminobenzoate exhibit unique optical properties useful in materials science (Takagi, Nobuke, Nishikawa, & Yamakado, 2013).
Molecular Structure and Hyperpolarizability
- Research into the molecular structure, hyperpolarizability, and electron distribution of related compounds provides insights into their potential applications in material science and electronics. For example, 2-(4-Chlorophenyl)-2-oxoethyl 3-nitrobenzoate has been analyzed for its hyperpolarizability and molecular electron distribution (Kumar et al., 2014).
Use in Heterocyclic Synthesis
- This compound, due to its reactive nature, can be used as a building block in the synthesis of various heterocyclic scaffolds, an essential aspect of drug discovery and development (Křupková, Funk, Soural, & Hlaváč, 2013).
Photoreversible Inhibition Studies
- Derivatives of similar compounds have been studied for their photoreversible inhibition properties, which have implications in biochemical and pharmaceutical research. For instance, phenyl esters of 2-benzoylbenzoates have been determined to be inhibitors of serine protease enzymes (Jones & Porter, 1999).
Mesomorphic Properties and Material Science
- The compound's derivatives are explored for their mesomorphic properties, which is significant in the field of liquid crystal research and material science. For instance, the study of the substituent effect on mesomorphic properties of certain benzoyloxy benzoates shows the potential of these compounds in material science applications (Sugiura, Saklrai, Masuda, Takeda, Kusabayashi, & Takenaka, 1991).
Propriétés
IUPAC Name |
[4-[(E)-3-(3-chlorophenyl)prop-2-enoyl]phenyl] 3-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClNO5/c23-18-5-1-3-15(13-18)7-12-21(25)16-8-10-20(11-9-16)29-22(26)17-4-2-6-19(14-17)24(27)28/h1-14H/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBRIHHBXRSZNKM-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=CC(=O)C2=CC=C(C=C2)OC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)/C=C/C(=O)C2=CC=C(C=C2)OC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(tert-butyl)-7-(4-fluorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2724876.png)
![(E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(furan-2-ylmethyl)prop-2-enamide](/img/structure/B2724877.png)

![2-[[4-(4-chlorophenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2724882.png)
![2-fluoro-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2724883.png)


![N-benzo[g][1,3]benzothiazol-2-yl-3-nitrobenzamide](/img/structure/B2724890.png)
![2-[(5-Fluorosulfonyloxypyridine-3-carbonyl)-methylamino]-4-methylpyrimidine](/img/structure/B2724893.png)

![6-(3-Chloro-4-methylphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2724895.png)
![Ethyl 5-(2,5-dimethylfuran-3-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2724896.png)
![3-[(4-bromophenyl)sulfonyl]-N-[2-(1H-indol-3-yl)ethyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2724897.png)